Enhanced Lipophilicity Over Unsubstituted Phenylglycine
The target compound, bearing both 3-F and 4-CF3 substituents, exhibits a substantially elevated calculated partition coefficient relative to its unsubstituted and mono-substituted comparators. While (S)-methyl 2-amino-2-phenylacetate has an experimentally determined XLogP of 0.9 and 4-(trifluoromethyl)-L-phenylglycine (free acid) has a reported LogP of 2.49, the additional 3-fluoro substituent on the target compound is estimated to contribute an incremental ~+0.3 to +0.5 log units, yielding an estimated LogP range of 2.7–2.9 for the free base methyl ester . This represents an approximately 50- to 100-fold increase in octanol-water partition coefficient versus the unsubstituted parent (ΔLogP ≈ 1.8–2.0) . The elevated lipophilicity directly influences passive membrane permeability and non-specific protein binding, parameters critical for both in vitro assay behavior and in vivo pharmacokinetic profiling of derived peptide and peptidomimetic compounds .
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP / XLogP) |
|---|---|
| Target Compound Data | Estimated XLogP (free base methyl ester): 2.7–2.9 |
| Comparator Or Baseline | (S)-Methyl 2-amino-2-phenylacetate: XLogP = 0.9 (measured). 4-(Trifluoromethyl)-L-phenylglycine (free acid): LogP = 2.49 (experimental). 4-Fluorophenylglycine (free acid): ACD/LogP = 0.99 (calculated). |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.0 vs. unsubstituted parent; ΔLogP ≈ +0.2 to +0.4 vs. 4-CF3-phenylglycine free acid |
| Conditions | Calculated/experimental LogP values from ChemSpider, chem960.com, and PubChem computational property databases; free base forms compared where possible |
Why This Matters
A 50- to 100-fold increase in lipophilicity significantly alters membrane partitioning and pharmacokinetic distribution, making this compound preferable over unsubstituted phenylglycine esters for designing cell-permeable peptide conjugates or optimizing the logD profile of lead compounds.
